3-Ethyl-4-hydroxypiperidine-1-carboximidamide
CAS No.: 2097995-05-4
Cat. No.: VC3146482
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2097995-05-4 |
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Molecular Formula | C8H17N3O |
Molecular Weight | 171.24 g/mol |
IUPAC Name | 3-ethyl-4-hydroxypiperidine-1-carboximidamide |
Standard InChI | InChI=1S/C8H17N3O/c1-2-6-5-11(8(9)10)4-3-7(6)12/h6-7,12H,2-5H2,1H3,(H3,9,10) |
Standard InChI Key | INQBHAUBHQNTOU-UHFFFAOYSA-N |
SMILES | CCC1CN(CCC1O)C(=N)N |
Canonical SMILES | CCC1CN(CCC1O)C(=N)N |
Introduction
3-Ethyl-4-hydroxypiperidine-1-carboximidamide is a chemical compound with the CAS number 2097995-05-4. It has a molecular formula of C8H17N3O and a molecular weight of 171.24 g/mol . This compound is part of a broader class of piperidine derivatives, which are often explored for their pharmacological properties due to their structural similarity to various biologically active molecules.
Synthesis and Preparation
While specific synthesis protocols for 3-Ethyl-4-hydroxypiperidine-1-carboximidamide are not widely documented in the available literature, compounds of similar structure are typically synthesized through multi-step reactions involving the formation of the piperidine ring and subsequent functionalization. Common methods include the use of starting materials like ethylamine and hydroxylated piperidine precursors, followed by carboximidamide formation through condensation reactions.
Potential Applications
Piperidine derivatives are known for their diverse biological activities, including roles as neurotransmitter modulators, enzyme inhibitors, and receptor ligands. Although specific biological activity data for 3-Ethyl-4-hydroxypiperidine-1-carboximidamide is limited, compounds with similar structures have shown promise in various therapeutic areas:
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Neurological Disorders: Piperidine derivatives have been explored for their potential in treating neurological conditions due to their ability to interact with neurotransmitter systems.
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Cancer Research: Some piperidine-based compounds have demonstrated anticancer properties by inhibiting key enzymes involved in tumor growth.
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